4-Bromobenzyl ethyl sulfide 4-Bromobenzyl ethyl sulfide
Brand Name: Vulcanchem
CAS No.: 65824-32-0
VCID: VC13395259
InChI: InChI=1S/C9H11BrS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
SMILES: CCSCC1=CC=C(C=C1)Br
Molecular Formula: C9H11BrS
Molecular Weight: 231.15 g/mol

4-Bromobenzyl ethyl sulfide

CAS No.: 65824-32-0

Cat. No.: VC13395259

Molecular Formula: C9H11BrS

Molecular Weight: 231.15 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzyl ethyl sulfide - 65824-32-0

Specification

CAS No. 65824-32-0
Molecular Formula C9H11BrS
Molecular Weight 231.15 g/mol
IUPAC Name 1-bromo-4-(ethylsulfanylmethyl)benzene
Standard InChI InChI=1S/C9H11BrS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Standard InChI Key CGNZAPBFSMOHMO-UHFFFAOYSA-N
SMILES CCSCC1=CC=C(C=C1)Br
Canonical SMILES CCSCC1=CC=C(C=C1)Br

Introduction

Chemical Structure and Molecular Characteristics

4-Bromobenzyl ethyl sulfide consists of a para-brominated benzyl group (–C₆H₄BrCH₂–) connected to an ethyl sulfide group (–SCH₂CH₃). The molecular formula is C₉H₁₁BrS, with a molecular weight of 231.21 g/mol. Key structural features include:

  • Bromine substituent: Positioned at the para position of the benzene ring, enhancing electrophilic reactivity.

  • Sulfide linkage: The thioether (–S–) bridge between the benzyl and ethyl groups, which influences solubility and oxidative stability.

The compound’s structure is corroborated by analogous sulfides documented in synthetic protocols . For instance, the synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide shares a similar benzyl sulfide backbone, underscoring the prevalence of this motif in heterocyclic chemistry.

Synthetic Methodologies

Nucleophilic Substitution via 4-Bromobenzyl Bromide

A primary route involves the reaction of 4-bromobenzyl bromide with ethyl mercaptan (CH₃CH₂SH) under basic conditions. This method, adapted from protocols for related bromobenzene derivatives , proceeds via an SN2 mechanism:

C6H4BrCH2Br+CH3CH2SHBaseC6H4BrCH2SCH2CH3+HBr\text{C}_6\text{H}_4\text{BrCH}_2\text{Br} + \text{CH}_3\text{CH}_2\text{SH} \xrightarrow{\text{Base}} \text{C}_6\text{H}_4\text{BrCH}_2\text{SCH}_2\text{CH}_3 + \text{HBr}

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF) or toluene .

  • Base: Potassium tert-butoxide or sodium hydride.

  • Temperature: 20–50°C .

  • Yield: ~85–90% (extrapolated from analogous reactions) .

Physicochemical Properties

Experimental data for 4-bromobenzyl ethyl sulfide remains sparse, but properties can be inferred from structurally related compounds:

PropertyValue/RangeSource Analogy
Molecular Weight231.21 g/molCalculated
Boiling Point240–260°C (estimated)Similar sulfides
SolubilitySoluble in THF, toluenePatent data
Density1.45–1.50 g/cm³Bromobenzene derivatives

The compound is expected to exhibit limited water solubility (<0.1 g/L) due to its hydrophobic aryl and alkyl groups.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom activates the benzene ring toward further substitution. For example, Suzuki-Miyaura coupling could replace bromine with aryl or heteroaryl groups, enabling diversification:

C6H4BrCH2SCH2CH3+ArB(OH)2Pd catalystC6H4ArCH2SCH2CH3+B(OH)3\text{C}_6\text{H}_4\text{BrCH}_2\text{SCH}_2\text{CH}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_6\text{H}_4\text{ArCH}_2\text{SCH}_2\text{CH}_3 + \text{B(OH)}_3

Sulfide Oxidation

The thioether group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

C6H4BrCH2SCH2CH3H2O2C6H4BrCH2S(O)CH2CH3\text{C}_6\text{H}_4\text{BrCH}_2\text{SCH}_2\text{CH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{C}_6\text{H}_4\text{BrCH}_2\text{S(O)CH}_2\text{CH}_3

This reactivity is critical in prodrug design, where sulfides serve as masked sulfone functionalities .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Bromobenzyl ethyl sulfide’s bromine and sulfide groups make it a precursor for:

  • Anticancer agents: Brominated aromatics are staples in kinase inhibitors.

  • Antiviral compounds: Sulfides contribute to protease inhibitor scaffolds .

Material Science

The compound’s aromaticity and sulfur content suggest utility in:

  • Liquid crystals: As a mesogen modifier, analogous to trans-4-alkylcyclohexyl derivatives .

  • Polymer additives: Sulfides act as stabilizers against thermal degradation.

Future Perspectives

Advances in catalytic sulfide synthesis (e.g., photoredox catalysis) could streamline production. Additionally, computational studies predicting the compound’s metabolic pathways would enhance its pharmaceutical applicability.

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